N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl group and a diphenylacetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-12-14-18(15-13-17)21-16-28-24(25-21)26-23(27)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,22H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYNHDZDBAAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 4-methylphenylthioamide with α-bromo-2,2-diphenylacetamide under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by nucleophilic substitution to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or the amide group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound exhibits anti-inflammatory and anticancer properties, which are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents and specific biological targets.
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,2-diphenylacetamide: This derivative has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
N-(4-(4-nitrophenyl)thiazol-2-yl)-2,2-diphenylacetamide: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, affecting its interactions with biological targets.
This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical and biological properties.
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